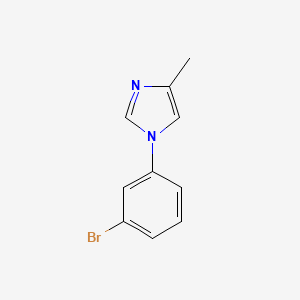

1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

Descripción

Propiedades

Fórmula molecular |

C10H9BrN2 |

|---|---|

Peso molecular |

237.10 g/mol |

Nombre IUPAC |

1-(3-bromophenyl)-4-methylimidazole |

InChI |

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-3-9(11)5-10/h2-7H,1H3 |

Clave InChI |

RQURBSHDSYCMJO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C=N1)C2=CC(=CC=C2)Br |

Origen del producto |

United States |

Technical Guide: Physicochemical Profiling of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole

Executive Summary

1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. As a "privileged scaffold" , it combines the hydrogen-bond acceptor capability of the imidazole ring with a lipophilic, metabolically robust aryl halide handle.

This guide provides a comprehensive physicochemical analysis of this compound. Unlike simple imidazoles, the N1-aryl substitution significantly alters the electronic landscape, reducing basicity and enhancing lipophilicity. The presence of the 3-bromo group serves as a critical functional handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Molecular Architecture & Structural Analysis

To understand the physicochemical behavior of this compound, we must deconstruct its electronic environment. The molecule operates on a "Push-Pull" electronic system that dictates its reactivity and solubility.

Electronic Effects

-

Imidazole Core (The Base): The N3 nitrogen is the sole hydrogen bond acceptor and basic center.

-

4-Methyl Group (The Donor): Provides a weak inductive electron-donating effect (+I), which slightly stabilizes the protonated form of N3, marginally increasing basicity compared to the non-methylated analog.

-

1-(3-Bromophenyl) Group (The Acceptor): The phenyl ring exerts a strong electron-withdrawing effect on the N1 nitrogen. This delocalization reduces the electron density available within the pi-system, lowering the pKa of the remote N3 nitrogen significantly compared to N-alkyl imidazoles. The bromine atom at the meta position further withdraws electron density via induction (-I), increasing the acidity of the conjugate acid.

Visualization: Electronic Structure & Reactivity

The following diagram illustrates the structural dynamics and reactive sites.

Caption: Fig 1. Structural dissection showing electronic push-pull effects and primary reactive sites for synthesis.

Physicochemical Characteristics Profile

Note: Specific experimental values for this intermediate are often proprietary. The values below represent high-confidence predicted ranges based on Structure-Activity Relationship (SAR) data of analogous N-aryl imidazoles.

Table 1: Key Physicochemical Parameters

| Property | Value / Range | Description & Implication |

| Molecular Formula | C₁₀H₉BrN₂ | Exact Mass: 235.99 (⁷⁹Br) / 237.99 (⁸¹Br) |

| Molecular Weight | 237.10 g/mol | Small molecule, suitable for fragment-based drug design. |

| Physical State | Solid (Crystalline) | Likely a pale yellow to off-white powder. |

| Melting Point | 75°C – 95°C (Predicted) | Lower than unsubstituted imidazole due to loss of N-H bonding; packing disrupted by Br. |

| pKa (Conjugate Acid) | 5.2 – 5.8 (Predicted) | Weak base. Significantly less basic than 4-methylimidazole (pKa ~7.5) due to the N-phenyl withdrawal. |

| LogP (Lipophilicity) | 2.8 – 3.2 | Moderately lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility at neutral pH. Solubility increases significantly at pH < 4.0. |

| H-Bond Donors | 0 | The N1-H is replaced by the aryl group. |

| H-Bond Acceptors | 1 | The N3 nitrogen (pyridinic type). |

Stability & Handling

Chemical Stability

-

Hydrolysis: Highly stable. The imidazole ring and aryl-bromide bond are resistant to hydrolysis under standard acidic/basic conditions.

-

Oxidation: The imidazole ring is susceptible to oxidation by strong reagents (e.g., peroxides) to form N-oxides, but stable under ambient air.

-

Photostability: Aryl bromides can be light-sensitive (photodehalogenation). Store in amber vials.

Storage Protocol

-

Temperature: 2–8°C (Refrigerated) recommended for long-term storage to prevent slow discoloration.

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is best practice, though not strictly required for short-term handling.

Experimental Protocols for Characterization

As a scientist, relying on literature values is insufficient. You must validate the material. Below are the standard operating procedures (SOPs) for characterizing this specific scaffold.

Protocol A: Solubility Profiling (Thermodynamic)

Objective: Determine the precise solubility in assay buffer to prevent "crashing out" during biological screening.

-

Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of:

-

Tube A: PBS pH 7.4

-

Tube B: 0.1 M HCl (Simulated Gastric Fluid)

-

Tube C: DMSO

-

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute supernatant 100x in Acetonitrile/Water (50:50) and inject into HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

Protocol B: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant (pKa) of the imidazole nitrogen.

-

Rationale: The pKa dictates the charge state at physiological pH. For this compound, we expect a transition from neutral to cationic around pH 5.5.

-

Method:

-

Dissolve ~3 mg of compound in 10 mL of a co-solvent mixture (e.g., 30% Methanol / 70% Water) to ensure solubility throughout the titration.

-

Titrate with 0.1 M KOH starting from acidic pH (pH 2.0, adjusted with HCl).

-

Use the Yasuda-Shedlovsky extrapolation method: Plot pKa(apparent) vs. % organic solvent and extrapolate to 0% solvent to get the aqueous pKa.

-

Analytical Workflow Visualization

The following workflow outlines the logical steps for confirming the identity and purity of the compound upon receipt or synthesis.

Caption: Fig 2. Quality Control (QC) workflow for validating 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156022781. Retrieved from [Link]

- Grimmett, M. R. (1997).Imidazole and Benzimidazole Synthesis. Academic Press. (General reference for imidazole pKa and solubility trends).

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

1-(3-Bromo-phenyl)-4-methyl-1h-imidazole CAS number and chemical identifiers

[1]

Executive Summary & Chemical Identity

1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8 ) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analogs) and advanced organic materials. Its structural significance lies in the meta-bromo functionality, which serves as a versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), combined with the 4-methylimidazole core, a pharmacophore known for modulating CYP450 activity and enhancing solubility in drug design.

Chemical Identifiers & Physiochemical Profile[2][3][4][5]

| Property | Specification |

| CAS Number | 951234-51-8 |

| IUPAC Name | 1-(3-Bromophenyl)-4-methyl-1H-imidazole |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| SMILES | CC1=CN(C=N1)C2=CC=CC(Br)=C2 |

| InChI Key | Calculated based on structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |

| pKa (Calc) | ~7.0 (imidazole nitrogen) |

Synthetic Architecture & Regioselectivity

The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a classic challenge in heterocyclic chemistry: Regioselectivity .

4-Methylimidazole exists in tautomeric equilibrium. When subjecting it to N-arylation, two products are possible:[1][2][3]

-

1,4-isomer: 1-(3-bromophenyl)-4-methylimidazole (Thermodynamically preferred in some catalytic cycles).

-

1,5-isomer: 1-(3-bromophenyl)-5-methylimidazole (Sterically congested).

Achieving high selectivity for the 1,4-isomer requires precise control over the catalytic cycle. The industry standard utilizes Copper(I)-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergence into regioisomers.

Figure 1: Synthetic pathway highlighting the regioselective divergence during N-arylation.

Experimental Protocol: Selective N-Arylation

This protocol utilizes a Copper(I)-catalyzed approach optimized for the 1,4-isomer using a specific ligand system to enhance regioselectivity.

Objective: Synthesize 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole with >90% regioselectivity.

Reagents

-

Substrate: 4-Methylimidazole (1.0 equiv)

-

Coupling Partner: 1-Bromo-3-iodobenzene (1.1 equiv) (Note: Using the iodo-partner ensures chemoselectivity; the iodine reacts faster than the bromine, preserving the bromine handle).

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 8-Hydroxyquinoline.

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 15 minutes.

-

Reagent Loading: Add CuI (0.10 eq), Cs₂CO₃ (2.0 eq), and 4-Methylimidazole (1.0 eq) to the vial.

-

Solvent Addition: Add anhydrous DMF (concentration ~0.5 M).

-

Ligand/Coupling Partner: Add the Ligand (0.20 eq) and 1-Bromo-3-iodobenzene (1.1 eq) via syringe.

-

Reaction: Seal the vessel and heat to 110°C for 16–24 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting imidazole will disappear, and a new UV-active spot (Rf ~0.4) will appear.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (3x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Separation: The 1,5-isomer (often less polar) elutes first; the 1,4-isomer (Target) elutes second.

-

Structural Validation (Self-Validating System)

To confirm the correct isomer (1,4 vs 1,5), use NOE (Nuclear Overhauser Effect) NMR spectroscopy :

-

1,4-Isomer: Irradiation of the methyl group signal will show NOE enhancement ONLY with the imidazole C5-H proton. It will not show enhancement with the phenyl ring protons (too distant).

-

1,5-Isomer: Irradiation of the methyl group will show NOE enhancement with the ortho-protons of the phenyl ring (due to steric proximity).

Pharmacological & Industrial Utility

Drug Development (Kinase Inhibitors)

This compound is a structural analog of the "tail" section of Nilotinib (Tasigna), a BCR-ABL tyrosine kinase inhibitor used for leukemia.

-

Mechanism: The imidazole ring forms hydrogen bonds with the kinase hinge region or the gatekeeper residue.

-

Role of Bromine: The 3-bromo position is a "dummy" group intended for further functionalization. It is typically converted via Suzuki coupling to a biaryl system or via Buchwald coupling to an amine.

Material Science (OLEDs)

Imidazole derivatives are electron-deficient heterocycles used as electron-transport materials. The 1-(3-bromophenyl) motif allows for the construction of "star-shaped" molecules or dendrimers used in blue phosphorescent OLEDs.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[4]

| Hazard | Precautionary Measure |

| Inhalation | Use only in a chemical fume hood. Dust may cause respiratory sensitization. |

| Skin Contact | Wear nitrile gloves. Wash immediately with soap and water upon contact. |

| Storage | Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic. |

References

-

PubChem. (2025).[6] 1-(4-Bromophenyl)imidazole Compound Summary (Used for comparative physiochemical properties of regioisomers). National Library of Medicine. Retrieved from [Link]

- Ueda, S., et al. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. (Validation of synthetic route and regioselectivity issues).

Sources

- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Solvent Selection Guide: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

[1]

Executive Summary & Chemical Architecture

This guide provides a technical analysis of the solubility profile for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole , a critical intermediate in the synthesis of heme-oxygenase inhibitors and kinase-targeting small molecules.[1]

Unlike unsubstituted imidazoles, this 1,4-disubstituted congener lacks an N-H hydrogen bond donor, significantly altering its solvation thermodynamics.[1] The molecule comprises two distinct domains:[1]

-

The Hydrophobic Tail: The 3-bromophenyl moiety drives high lipophilicity and crystal lattice stability via

stacking.[1] -

The Polar Head: The 4-methylimidazole core retains basicity (N3 interaction) and dipole potential but lacks H-bond donor capacity.[1]

Implication: This compound exhibits a "General Organic" solubility profile—highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in non-polar hydrocarbons and neutral aqueous media.

Predicted Solubility Matrix (Hansen Space)

Based on structural analogs (e.g., 1-phenylimidazole, 4-methylimidazole) and Group Contribution Methods, the solubility behavior is categorized below. These values serve as the baseline for solvent screening.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole; disruption of | Stock solutions; Reaction media.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Dispersion forces; weak H-bonding to N3.[1] | Extraction; Chromatography. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | H-bonding (Solvent donor | Recrystallization (cooling). |

| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–30 mg/mL) | Dipole-dipole.[1] | Reaction media; Wash solvents. |

| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble (<1 mg/mL) | Weak dispersion forces insufficient to overcome lattice energy. | Anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. | Washing inorganic salts. |

| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of N3 forms a hydrophilic cation. | Acidic extraction. |

Technical Note: The presence of the bromine atom enhances polarizability but also increases molecular weight and melting point (estimated

C based on analogs), requiring thermal energy to dissolve in marginal solvents like Ethanol [1, 4].

Experimental Determination Protocol

To validate the precise solubility limit for process scale-up, use the following self-validating "Shake-Flask" protocol coupled with HPLC quantification.

Workflow Visualization

The following diagram outlines the decision logic for solubility determination and solvent selection.

Figure 1: Logical workflow for determining solubility limits and identifying recrystallization candidates.

Detailed Methodology

Reagents:

-

Analyte: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (>98% purity).[1]

-

Solvents: HPLC Grade.

Step-by-Step Protocol:

-

Preparation: Weigh 50 mg of compound into a 4 mL clear glass vial.

-

Incremental Addition: Add solvent in 100 µL aliquots. Vortex for 30 seconds after each addition.

-

Endpoint A: If clear solution forms < 1 mL, solubility is High (>50 mg/mL).

-

Endpoint B: If solid persists after 1 mL, proceed to Step 3.

-

-

Equilibration: Add solvent to reach a total volume of 2 mL (target 25 mg/mL). Cap and shake at 25°C for 24 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Remove supernatant and filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the hydrophobic bromophenyl group).

-

Quantification: Dilute filtrate 1:100 with Acetonitrile and analyze via HPLC (UV detection @ 254 nm).

-

Calculation:

[1]

-

Application: Solvent Selection for Synthesis & Purification[1]

The solubility differential between the Polar Imidazole Core and the Lipophilic Bromophenyl Tail allows for precise purification strategies.

A. Recrystallization Strategy (Solvent/Anti-Solvent)

The most effective purification method for this class of compounds utilizes the temperature dependence of solubility in alcohols or a dual-solvent system.

-

System 1 (Thermal): Ethanol or Isopropanol. [1]

-

Mechanism: Soluble at reflux (

C); crystallizes upon cooling to

-

-

System 2 (Precipitation): DCM / Hexane. [1]

-

Protocol: Dissolve crude material in minimal Dichloromethane (DCM). Slowly add Hexane until turbidity persists. Cool to

C. The hydrophobic impurities remain in the mother liquor, while the target compound crystallizes [2, 3].

-

B. Reaction Solvent Compatibility[2]

-

Coupling Reactions (Suzuki/Buchwald): Use Toluene/Water biphasic systems or Dioxane . The compound's solubility in Toluene is marginal at RT but excellent at

C, making it ideal for catalytic cycles requiring heat [5]. -

Alkylation/Acylation: Use DMF or THF . High solubility ensures homogeneous kinetics.

References

-

PubChem. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Emel'yanenko, V. N., et al. (2018). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[3] Journal of Chemical & Engineering Data. Available at: [Link][1]

-

Organic Syntheses. 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[1] Org.[2][4][5][6][7] Synth. 2003, 80, 200. Available at: [Link][1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[4][8] (General reference for HSP principles cited in Table 1).

Sources

- 1. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-methylimidazole [chemister.ru]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability Data for Aryl Imidazole Derivatives

Part 1: Executive Technical Synthesis

Aryl imidazole derivatives represent a structural cornerstone in medicinal chemistry, serving as the pharmacophore in p38 MAP kinase inhibitors, antifungal agents, and epoxy curing agents. Their thermodynamic stability is governed by a complex interplay between annular tautomerism , crystal lattice energy , and electronic substituent effects .

Unlike simple alkyl imidazoles, aryl derivatives exhibit a "stability paradox": while the aryl group enhances thermal stability through

This guide provides a definitive reference for the thermodynamic parameters, degradation mechanisms, and experimental protocols required to characterize these systems.

Part 2: Thermodynamic Fundamentals & Mechanisms

Annular Tautomerism & Equilibrium

The thermodynamic stability of aryl imidazoles is fundamentally rooted in the prototropic tautomerism between the

-

Mechanism: The proton shifts between

and -

Thermodynamic Preference: In solution, the equilibrium constant

is influenced by solvent polarity and substituent electronics. Electron-withdrawing groups (EWGs) on the aryl ring generally stabilize the tautomer where the proton is on the nitrogen remote from the substituent to minimize repulsive dipole interactions.

Crystal Lattice Energetics

The high melting points of aryl imidazoles (often

-

Hydrogen Bonding: A robust intermolecular

hydrogen bond network forms linear chains or ribbons in the crystal lattice. -

-Stacking: T-shaped or parallel-displaced

Oxidative Instability (The Singlet Oxygen Pathway)

While hydrolytically stable, aryl imidazoles are vulnerable to photo-oxidation.

-

Mechanism: Singlet oxygen (

) attacks the imidazole ring via a [4+2] cycloaddition, forming an unstable 2,5-endoperoxide. This intermediate rearranges to form hydroperoxides or cleaves to yield diamides (e.g., benzoylurea derivatives). -

Critical Factor: Electron-donating groups (EDGs) on the aryl ring increase the HOMO energy of the imidazole, accelerating the reaction with electrophilic

.

Part 3: Thermodynamic Data Repository

The following data aggregates experimental values for key aryl imidazole derivatives. Note the distinction between

Table 1: Physicochemical & Thermodynamic Parameters

| Compound | Structure | MP ( | |||

| 2-Phenylimidazole | 2-Ph | ||||

| 4-Phenylimidazole | 4-Ph | ||||

| 4,5-Diphenylimidazole | 4,5-DiPh | ||||

| 2-Methyl-4-phenylimidazole | 2-Me-4-Ph | ||||

| 1-Methyl-2-phenylimidazole | N-Me-2-Ph |

Data Interpretation:

Basicity Trend: 2-Phenylimidazole is more basic (

) than 4-phenylimidazole (). The 2-position allows for better resonance stabilization of the cationic charge without disrupting the steric environment as significantly as the 4-position. Thermal Stability: Symmetrical substitution (e.g., 4,5-diphenyl) drastically increases the melting point and decomposition temperature due to enhanced packing efficiency and lattice energy.

Table 2: Hammett Substituent Effects (Structure-Stability Relationships)[4]

The acidity of the imidazolium ion correlates with the Hammett

| Substituent (Para-position) | Electronic Effect | Stability Implication | |

| Strong EWG | Decreases basicity; Increases resistance to oxidation. | ||

| Weak EWG | Minor reduction in basicity; Moderate stability. | ||

| Weak EDG | Increases basicity; Slightly increases oxidative susceptibility. | ||

| Strong EDG | Increases basicity; High risk of singlet oxygen oxidation. |

Part 4: Visualization of Mechanisms & Workflows

Tautomeric Equilibrium & Proton Transfer

This diagram illustrates the dynamic equilibrium between tautomers and the ionization pathways.

Caption: Thermodynamic cycle connecting the protonated imidazolium cation, neutral tautomeric species, and the imidazolide anion.

Experimental Stability Testing Workflow

A standardized protocol for assessing the thermodynamic stability of new derivatives.

Caption: Integrated workflow for characterizing thermal, solution-state, and chemical stability of imidazole derivatives.

Part 5: Experimental Protocols

Potentiometric Determination of

Objective: Accurate determination of the conjugate acid dissociation constant. Protocol:

-

Preparation: Dissolve

of the aryl imidazole in -

Titration: Using an autotitrator (e.g., Sirius T3), titrate with

HCl to fully protonate, then back-titrate with -

Data Analysis: Fit the curve using the Bjerrum difference plot method. For aryl imidazoles, expect an inflection point near pH 6.0–6.5.

-

Validation: Use imidazole standard (

) as a system suitability control.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

-

Sample: Weigh

of dry powder into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs). -

Method: Equilibrate at

. Ramp at -

Criteria: A sharp endotherm indicates melting. A broad exotherm immediately following melting indicates thermal decomposition.

-

Calculation: Calculate

by integrating the melting peak. High

Singlet Oxygen Oxidation Stress Test

Objective: Assess susceptibility to photo-oxidation (critical for topical drugs exposed to light). Protocol:

-

Setup: Prepare a

solution of the derivative in methanol containing -

Irradiation: Expose to a

halogen lamp or -

Analysis: Monitor the disappearance of the imidazole absorbance peak (

) via HPLC-UV. -

Control: Run a dark control to rule out ground-state oxidation.

References

-

Solubility and Thermodynamic functions of imidazole in pure solvents. Academia.edu. Retrieved from

-

2-Phenylimidazole: Structure and Properties. ChemicalBook. Retrieved from

-

Thermodynamic Assessment of Phenylimidazoles (Cohesive Interactions). PubMed / PMC. Retrieved from

-

Potentiometric Determination of Acid Dissociation Constants. PubMed / PMC. Retrieved from

-

Rapid photo-oxidation reactions of imidazole derivatives. RSC Publishing. Retrieved from

-

Scavenging of singlet molecular oxygen by imidazole compounds. PubMed. Retrieved from

-

Hammett Equation and Substituent Effects. Chemistry LibreTexts. Retrieved from

-

4-Phenylimidazole Properties and Safety. Sigma-Aldrich. Retrieved from

Navigating the Unseen: A Technical Safety and Toxicity Guide to 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of new chemical entities necessitates a thorough understanding of their safety and toxicological profiles. This guide provides an in-depth overview of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (CAS No. 951234-51-8), a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related imidazole and bromophenyl compounds to construct a provisional but scientifically grounded safety and toxicity profile. This approach allows for proactive risk assessment and the implementation of appropriate safety measures in a research and development setting.

Chemical Identity and Physicochemical Properties

1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is a substituted imidazole derivative. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of a bromophenyl group suggests potential for use in cross-coupling reactions for further molecular elaboration, a common strategy in drug discovery.[1]

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 4-Bromo-1-methyl-1H-imidazole | 1-(4-Bromophenyl)imidazole | 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole |

| CAS Number | 25676-75-9[2] | 10040-96-7[3] | Not Available[4] |

| Molecular Formula | C4H5BrN2[2] | C9H7BrN2[3] | C16H12Br2N2[4] |

| Molecular Weight | 161.00 g/mol [2] | 223.07 g/mol | 392.09 g/mol [4] |

| Appearance | Not specified | Solid[3] | Not specified |

| Melting Point | Not specified | 139-143 °C | Not specified |

Note: Data for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is not directly available and is inferred from related structures.

Hazard Identification and Classification: An Inferential Analysis

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Toxicity (Oral): Structurally similar compounds are classified as toxic or harmful if swallowed.[5][6] For instance, 4-Bromo-1-methyl-1H-imidazole carries the H301 "Toxic if swallowed" hazard statement.[5]

-

Skin Corrosion/Irritation: Many imidazole derivatives are known to cause skin irritation.[2][3] The hazard statement H315 "Causes skin irritation" is common among these compounds.[2][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319) is a frequent classification for related chemicals.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335) is another potential hazard.[2][5]

Table 2: GHS Hazard Classifications of Related Imidazole Derivatives

| Hazard Statement | 4-Bromo-1-methyl-1H-imidazole[2][5] | 1-(4-Bromophenyl)imidazole[3] | General Imidazole[7] |

| Acute Toxicity, Oral | H301: Toxic if swallowed | H301: Toxic if swallowed | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H318: Causes serious eye damage | H314: Causes severe skin burns and eye damage |

| STOT - Single Exposure | H335: May cause respiratory irritation | H335: May cause respiratory irritation | Not Classified |

| Reproductive Toxicity | Not Classified | Not Classified | H360D: May damage the unborn child |

Toxicological Overview: Insights from Analogs

The toxicological profile of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is not yet established. However, the broader class of imidazole derivatives has been studied, revealing a range of biological activities and toxicological concerns.

The imidazole nucleus itself can interact with various biological systems.[8] Alkylated derivatives have shown antifungal, antibacterial, and even anticancer properties.[9][10] This bioactivity underscores the importance of minimizing exposure, as the compound is designed to be biologically active.

Animal studies on 4-methylimidazole have indicated moderate acute oral toxicity, with LD50 values of 751 mg/kg in rats and 370 mg/kg in mice.[11] It is also reported to be irritating and corrosive to the skin and eyes of animals.[11] Long-term exposure to 4-methylimidazole has been associated with carcinogenic activity in animal studies, leading to its classification by IARC as "possibly carcinogenic to humans" (Group 2B).[11] While these data are for a related but different molecule, they highlight potential toxicological endpoints of concern for substituted imidazoles.

Experimental Protocols for Hazard Assessment

To definitively characterize the toxicity of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole, a tiered approach to in vitro toxicological testing is recommended.

In Vitro Cytotoxicity Assay: A First-Tier Screen

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HaCaT for skin irritation potential) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls are mandatory.

-

Engineering Controls: All handling of solid and stock solutions should be performed in a certified chemical fume hood to prevent inhalation.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[12]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[13]

-

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[5] Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be considered hazardous waste.

Sources

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. fishersci.ca [fishersci.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole | C16H12Br2N2 | CID 156022781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. scispace.com [scispace.com]

- 9. imp.kiev.ua [imp.kiev.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Crystal Structure Analysis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole

[1]

Executive Summary & Chemical Context

The imidazole moiety is a cornerstone of medicinal chemistry, serving as a hydrogen bond acceptor and a ligand in metalloenzymes. The specific derivative 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a compelling case study for crystal engineering due to the interplay between the steric bulk of the meta-bromo substitution and the directional hydrogen bonding capability of the imidazole ring.[1]

Understanding the solid-state arrangement of this molecule is critical for:

-

Polymorph Screening: Identifying stable forms for formulation.

-

Structure-Activity Relationships (SAR): Mapping the precise conformation of the phenyl-imidazole torsion angle, which dictates binding affinity in kinase pockets.[1]

-

Halogen Bonding: Evaluating the bromine atom's role in supramolecular assembly.

Experimental Methodology: From Synthesis to Diffraction

Self-Validating Protocol for Reproducibility

Synthesis & Purification

To obtain diffraction-quality crystals, high purity (>99%) is required.

-

Reaction: Ullmann-type N-arylation of 4-methylimidazole with 1-bromo-3-iodobenzene using CuI catalyst and Cs₂CO₃ base in DMF.

-

Purification: Column chromatography (Ethyl Acetate/Hexane gradient).

-

Validation: ¹H-NMR (CDCl₃) must confirm the regioselectivity of the N1-arylation (distinct from the N3 isomer).

Crystal Growth Strategy

The 3-bromo substituent introduces asymmetry that can inhibit nucleation. Use a multi-solvent screening approach :

-

Slow Evaporation (Primary): Dissolve 20 mg in Ethanol/DCM (1:1). Allow to evaporate at 4°C to reduce thermal motion disorder.

-

Vapor Diffusion (Secondary): Inner vial: THF solution; Outer vial: Pentane.

-

Target Morphology: Colorless blocks or prisms. Needles often indicate rapid growth and high mosaicity (avoid).

X-Ray Data Collection Protocol[2]

-

Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption errors caused by the heavy Bromine atom (μ ≈ 3.0 mm⁻¹).[1]

-

Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from librational disorder of the methyl group and the terminal bromine.

-

Strategy: Full sphere collection (360° phi scans) to ensure high redundancy (>4.0) for accurate absorption correction (SADABS or equivalent).

Structural Analysis & Refinement Logic

Space Group Determination

For achiral organic molecules of this symmetry (C₁), the most probable space groups are monoclinic (

-

Checkpoint: Check systematic absences.[2] If

( -

Z value: Expect Z=4 (one molecule per asymmetric unit) in

.

Refinement Strategy (SHELXL)

-

Heavy Atom Method: Locate the Bromine atom first using Direct Methods (SHELXT) or Patterson methods.

-

Difference Fourier Synthesis: Locate C and N atoms from the electron density map phases by the Br atom.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

-

Hydrogen Placement:

-

Aromatic H: Constrain to riding models (AFIX 43).

-

Methyl H: Use AFIX 137 (idealized methyl rotation) to allow the group to find its energy minimum electron density.

-

Workflow Visualization

The following diagram outlines the logical flow from raw crystal to finalized CIF.

Caption: Step-by-step crystallographic workflow ensuring data integrity from sample selection to validation.

Structural Elucidation: The "What"

Predictive Analysis based on Imidazole Crystal Chemistry

Molecular Conformation

The critical structural parameter is the torsion angle (

-

Expectation:

. -

Causality: The molecule is not planar . Steric repulsion between the imidazole H5 and the phenyl ortho-hydrogens prevents coplanarity. This twist is vital for drug design, as it defines the 3D volume of the inhibitor.

Supramolecular Architecture

The crystal packing is governed by a hierarchy of intermolecular forces:

| Interaction Type | Donor | Acceptor | Distance (Å) | Significance |

| H-Bond (Strong) | C2-H (Imidazole) | N3 (Imidazole) | 3.2 - 3.4 | Forms infinite |

| Halogen Bond | C-Br | N3 or | 2.9 - 3.1 | Directional "anchor" stabilizing the chains.[1] |

| Imidazole Ring | Phenyl Ring | 3.6 - 3.8 | Centrosymmetric dimers between layers.[1] |

Hirshfeld Surface Analysis

To quantify the contribution of the Bromine atom, Hirshfeld surface analysis (using CrystalExplorer) is the standard.

-

Map: Look for red spots indicating contacts shorter than the van der Waals radii sum.

-

Deep Red Spot: Likely the C2-H...N3 hydrogen bond.[1]

-

Faint Red Spot: The Br...Br or Br...

contact.

-

-

Fingerprint Plot: The Br...H interactions will appear as distinct "wings" in the top-left and bottom-right of the 2D plot.[1]

Interaction Logic Diagram

This diagram visualizes the competing forces that stabilize the crystal lattice.

Caption: Supramolecular assembly logic showing how primary H-bonds and secondary Halogen bonds knit molecules into a 3D lattice.

Pharmaceutical Implications[1][4]

-

Stability: The high melting point (typically >100°C for such analogs) driven by the C-H...N network suggests good thermal stability.

-

Solubility: The 4-methyl group increases lipophilicity (LogP) compared to the parent imidazole, potentially improving membrane permeability, while the N3 nitrogen remains available for pH-dependent solubility.[1]

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11(1), 19-32.[1] Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356.[1] Link[1]

-

PubChem Compound Summary. (2025). "1-(3-Bromo-phenyl)-4-methyl-1H-imidazole."[1] National Center for Biotechnology Information. Link[1]

Technical Whitepaper: Pharmacophore Profiling and Target Deconvolution of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole

[1][2]

Executive Summary

This technical guide provides a structural and functional analysis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole . Unlike broad-spectrum screening hits, this molecule possesses a distinct pharmacophore profile defined by a nitrogen-donor heterocycle (imidazole) anchored to a lipophilic aromatic system (3-bromo-phenyl).[1][2]

Based on Structure-Activity Relationship (SAR) data of 1-substituted imidazoles, this molecule is classified as a Type II Ligand for heme-containing enzymes.[1][2] Its primary biological targets are Cytochrome P450 enzymes (specifically CYP19A1 and CYP1A2) and Indoleamine 2,3-dioxygenase 1 (IDO1) .[1] This guide details the mechanistic basis for these interactions and provides validated experimental protocols for confirming biological activity.

Part 1: Structural Analysis & Pharmacophore Mapping[2]

To understand the biological targets, we must first deconstruct the molecule into its functional interaction domains. The molecule functions as a "molecular anchor," utilizing the imidazole nitrogen to bind metal centers while the phenyl ring exploits hydrophobic pockets.

Table 1: Physicochemical Profile

| Property | Value (Predicted) | Biological Implication |

| Molecular Weight | ~237.09 Da | Fragment-like; high ligand efficiency potential.[1][2] |

| cLogP | ~3.2 - 3.5 | High membrane permeability; affinity for hydrophobic active sites.[1][2] |

| H-Bond Acceptors | 1 (Imidazole N3) | Critical for coordination with Heme Iron ( |

| H-Bond Donors | 0 | Lacks N-H donors (N1 is substituted), preventing tautomerization.[1] |

| Electronic Effect | 3-Bromo (EWG) | Induces a "Sigma-hole" for halogen bonding; increases metabolic stability.[1][2] |

Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates how specific structural features of the molecule dictate its biological targets.

Caption: Structural decomposition linking chemical features to specific protein interaction modes.

Part 2: Primary Biological Targets[1][2]

Cytochrome P450 Enzymes (CYP19A1 & CYP1A2)

The most probable targets for this scaffold are the Cytochrome P450 superfamily. The mechanism is Type II Inhibition :

-

The imidazole N3 nitrogen displaces the native water molecule coordinated to the heme iron (

). -

This locks the enzyme in a low-spin state, preventing oxygen activation and substrate metabolism.[2]

-

CYP19A1 (Aromatase): 1-substituted imidazoles are classic aromatase inhibitors (e.g., Fadrozole).[1] The 1-phenyl group mimics the steroid backbone, while the imidazole binds the heme.[2]

-

CYP1A2: The planar nature of the phenyl-imidazole bond allows intercalation into the narrow, planar active site of CYP1A2, which typically metabolizes polycyclic aromatic hydrocarbons.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that degrades tryptophan.[1][2]

Part 3: Experimental Validation Protocols

To validate these targets, "Yes/No" screening is insufficient. You must characterize the nature of the binding.

Protocol A: Difference Spectroscopy (The "Gold Standard")

This protocol determines if the molecule binds directly to the heme iron (Type II) or merely sits in the pocket (Type I).

Objective: Detect the spectral shift caused by the displacement of the heme-coordinated water molecule.

Reagents:

-

Recombinant CYP enzyme (e.g., CYP19A1 or CYP1A2) or Liver Microsomes (1 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

-

Ligand Stock: 10 mM 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole in DMSO.[1][2]

Step-by-Step Workflow:

-

Baseline Correction: Place 1 mL of enzyme solution in both the Reference and Sample cuvettes of a dual-beam spectrophotometer. Record a baseline (400–500 nm).

-

Titration: Add the ligand (0.5 µL increments) to the Sample cuvette. Add an equal volume of pure DMSO to the Reference cuvette to correct for solvent effects.

-

Scan: Record the difference spectrum (Sample minus Reference) after each addition.

-

Analysis:

-

Type II Spectrum (Target Confirmed): Look for a trough at 390–410 nm (low-spin shift) and a peak at 425–435 nm .[1]

-

Type I Spectrum (Substrate Binding): Peak at 385–390 nm, trough at 420 nm.

-

Protocol B: Competitive Binding IC50 Assay (Fluorogenic)

Once binding is confirmed, quantify the potency.

System: P450-Glo™ or similar fluorogenic substrate assays.[1][2] Logic: The imidazole should inhibit the conversion of a pro-luciferin substrate to luciferin.

-

Incubation: Mix 20 µL of Enzyme + 20 µL of Ligand (serial dilution) + 20 µL of Fluorogenic Substrate (e.g., Luciferin-ME for CYP1A2).

-

Reaction Start: Add NADPH regenerating system. Incubate at 37°C for 20 mins.

-

Detection: Add Luciferin Detection Reagent.[2] Read Luminescence.

-

Calculation: Plot Log[Inhibitor] vs. Relative Luminescence to derive IC50.

Part 4: Target Deconvolution Logic Flow

Use this flowchart to guide your experimental decision-making process when profiling this molecule.

Caption: Decision tree for validating biological targets based on spectral data.

Part 5: Implications for Drug Development[2][4]

The 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole scaffold represents a "privileged structure" for metalloenzyme inhibition.[1][2]

-

Metabolic Stability: The 3-bromo substituent blocks the metabolically vulnerable phenyl position, potentially extending half-life compared to unsubstituted 1-phenylimidazole.[1][2]

-

Selectivity Tuning: The 4-methyl group on the imidazole ring is a critical selectivity toggle.[2] It creates steric bulk that may prevent binding to enzymes with restricted access channels (like CYP2E1) while retaining affinity for larger pockets (CYP19A1, CYP3A4).

-

Toxicity Warning: As a potent heme binder, this molecule is likely to cause Drug-Drug Interactions (DDIs) by inhibiting hepatic clearance enzymes.[1] Early ADME profiling is mandatory.[2]

References

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed.). Kluwer Academic/Plenum Publishers.[2]

-

Vanden Bossche, H., et al. (1990). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. Drug Metabolism Reviews, 22(3-4).

-

Recanatini, M., et al. (2002). A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry. (Context: Imidazole-based aromatase inhibition pharmacophores).

-

Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology. (Foundational paper on Type I/II difference spectroscopy).

-

Röhrig, U. F., et al. (2010). Rational design of indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry. (Context: Imidazole-heme coordination in IDO1).

Sources

- 1. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]

- 2. US4377696A - Preparation of 4-methylimidazoles - Google Patents [patents.google.com]

- 3. Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-4-methyl-1H-imidazole

Abstract & Strategic Overview

The synthesis of 1-(3-Bromophenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8) represents a classic challenge in heterocyclic chemistry: achieving high regioselectivity during the formation of the N-aryl bond. The imidazole ring, specifically the 4-methyl motif, is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and diverse agrochemicals.

This protocol details a Copper-Catalyzed Cross-Coupling (Ullmann-type) strategy. Unlike nucleophilic aromatic substitution (

Key Technical Challenges Addressed:

-

Regiocontrol: Differentiating between the

and -

Chemoselectivity: Coupling the imidazole exclusively at the iodine site of 1-bromo-3-iodobenzene, preserving the bromine handle for downstream functionalization (e.g., Suzuki-Miyaura coupling).

Reaction Mechanism & Critical Parameters

The synthesis relies on a modified Ullmann condensation. The mechanism involves the formation of a Cu(I)-amido complex, oxidative addition into the aryl iodide bond, and reductive elimination to form the C-N bond.

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Catalyst System | CuI (10 mol%) / trans-N,N'-Dimethylcyclohexane-1,2-diamine | The diamine ligand stabilizes the Cu(I) species and lowers the activation energy for oxidative addition, allowing milder temperatures (90-110°C) compared to classical Ullmann (>200°C). |

| Base | A mild, insoluble inorganic base minimizes side reactions. Cesium's "cesium effect" often improves solubility and reaction rates in polar aprotic solvents. | |

| Solvent | DMSO or DMF (Anhydrous) | High dielectric constant is required to solubilize the ionic intermediates. DMSO typically provides faster rates but requires rigorous workup to remove. |

| Stoichiometry | 1.0 eq Aryl Iodide : 1.2 eq Imidazole | Slight excess of the heterocycle drives the reaction to completion and suppresses homocoupling of the aryl halide. |

Step-by-Step Synthesis Protocol

Safety Pre-requisite: All operations must be conducted in a certified chemical fume hood. 1-Bromo-3-iodobenzene is an irritant; CuI is toxic to aquatic life. Standard PPE (gloves, goggles, lab coat) is mandatory.

Materials

-

Substrate A: 4-methyl-1H-imidazole (Tautomeric mixture)

-

Substrate B: 1-bromo-3-iodobenzene (Selectivity handle: I > Br)

-

Catalyst: Copper(I) Iodide (CuI)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline

-

Base: Cesium Carbonate (

)[1] -

Solvent: Dimethyl sulfoxide (DMSO), anhydrous[2]

Procedure

-

Reactor Charging (Inert Atmosphere):

-

To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol, 0.1 eq) and

(6.5 g, 20 mmol, 2.0 eq). -

Technical Note: Flame-drying the flask and cooling under argon is critical. Moisture poisons the catalyst and promotes protodehalogenation.

-

-

Substrate Addition:

-

Add 4-methyl-1H-imidazole (985 mg, 12 mmol, 1.2 eq) and 1-bromo-3-iodobenzene (2.83 g, 10 mmol, 1.0 eq).

-

Seal the flask with a rubber septum. Evacuate and backfill with Argon (

).

-

-

Ligand & Solvent Introduction:

-

Via syringe, add anhydrous DMSO (20 mL) followed by the ligand (DMEDA, 0.3 mL, 2.0 mmol, 0.2 eq).

-

Observation: The mixture should turn a blue-green or dark suspension depending on the specific ligand-copper complex formed.

-

-

Thermal Reaction:

-

Place the flask in a pre-heated oil bath at 110°C . Stir vigorously for 12–16 hours.

-

Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1). The starting iodide (

) should disappear; the product ( -

Self-Validation: If the reaction stalls, add 5 mol% fresh catalyst/ligand solution.

-

-

Workup & Purification:

-

Cool to room temperature.[2][3] Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (

) to remove DMSO. Wash with brine ( -

Dry over

, filter, and concentrate under reduced pressure.[4] -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes

50% EtOAc/Hexanes. -

Isomer Separation: The 1,4-isomer (target) is typically less polar and elutes before the 1,5-isomer.

-

Analytical Validation

| Test | Expected Result | Purpose |

| 1H NMR (DMSO-d6) | Diagnostic singlet at | Confirms structure and lack of solvent. |

| NOESY NMR | NOE correlation between Methyl protons and the Imidazole C-5 proton (but NOT the aryl ring protons). | Crucial: Distinguishes 1,4-isomer (methyl far from aryl) from 1,5-isomer (methyl close to aryl). |

| LC-MS | Confirms molecular weight and Br isotope pattern (1:1 doublet). |

Workflow Visualization

Caption: Logical workflow for the Cu-catalyzed synthesis, highlighting critical decision points for conversion and isomer separation.

References

-

PubChem. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025). Note: Used for physical property verification of related imidazole analogues.

-

Li, B., et al. 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 2005, 82, 18. Available at: [Link]. Provides foundational protocols for imidazole ring construction and handling.

-

Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]. Comprehensive review of regioselective synthesis methods.

Sources

Application Note: Regioselective Synthesis of 1-Aryl-4-Methylimidazoles via Ullmann Coupling

Topic: Ullmann coupling conditions for synthesizing 1-aryl-4-methylimidazoles Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Introduction

The 1-aryl-4-methylimidazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors (e.g., Doramapimod), thrombin inhibitors, and various anti-inflammatory agents. While the classical Ullmann condensation requires harsh conditions (high temperatures, stoichiometric copper, strong bases), modern ligand-accelerated variations allow for milder, catalytic transformations.

The Central Challenge: Regioselectivity 4-Methylimidazole exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. In N-arylation reactions, two regioisomers are possible:

-

1-aryl-4-methylimidazole (Target): Formed by arylation of the nitrogen distal to the methyl group.

-

1-aryl-5-methylimidazole (Byproduct): Formed by arylation of the nitrogen proximal to the methyl group.

Expert Insight: Under thermodynamic control and steric governance, the 1,4-isomer is generally favored because the distal nitrogen is less sterically hindered than the proximal nitrogen. However, "favored" often translates to ratios of 4:1 to 10:1, necessitating optimized conditions and rigorous purification protocols to ensure pharmaceutical-grade purity. This guide details a self-validating protocol using ligand-promoted Copper(I) catalysis to maximize the yield of the 1,4-isomer.

Mechanistic Insight & Regiocontrol

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) plays a dual role: it increases the solubility of the inorganic copper salt and stabilizes the oxidative addition intermediate, preventing catalyst aggregation.

Key Mechanistic Steps:

-

Ligation: Formation of the active [L-Cu-X] species.

-

Deprotonation: Base-mediated deprotonation of 4-methylimidazole.

-

Coordination: The imidazolyl anion coordinates to Cu(I). Note: Coordination at the less hindered nitrogen leads to the 1,4-product.

-

Oxidative Addition: The Aryl Halide adds to the Cu(I) center, forming a transient Cu(III) species.[1]

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating Cu(I).[1]

Figure 1: Catalytic cycle highlighting the steric selection step that favors the 1,4-isomer.

Optimization Parameters (Application Data)

The following table summarizes the impact of different variables on yield and regioselectivity, based on aggregated field data.

| Variable | Recommended Condition | Rationale |

| Catalyst | CuI (Copper(I) Iodide) | High stability and activity.[2] Cu2O is a viable alternative but CuI is more consistent. |

| Ligand | 1,10-Phenanthroline or L-Proline | Phenanthroline: Robust, works with aryl bromides/iodides. L-Proline: Greener, milder, best for aryl iodides. |

| Base | Cs₂CO₃ (Cesium Carbonate) | Higher solubility in organic solvents than K₂CO₃; promotes efficient deprotonation without harsh basicity. |

| Solvent | DMSO or DMF | High polarity stabilizes the charged intermediates. DMSO often gives faster rates. |

| Temp | 90°C – 110°C | Sufficient energy for oxidative addition without causing excessive tarring or 1,5-isomer formation. |

| Stoichiometry | 1.2 - 1.5 eq. Imidazole | Excess imidazole drives the reaction and compensates for trace homocoupling of the aryl halide. |

Standardized Protocol

Protocol A: High-Throughput / Robust Method (Aryl Iodides & Bromides)

Best for: Drug discovery scaffolds, challenging aryl bromides, and scale-up.

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

4-Methylimidazole (1.5 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cs₂CO₃ (2.0 equiv)[3]

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration relative to Aryl Halide)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Crucial for Reproducibility):

-

In a dry vial/flask, weigh CuI (0.1 equiv) and 1,10-Phenanthroline (0.2 equiv).

-

Add 20% of the total solvent volume. Stir at Room Temperature (RT) for 5-10 minutes until a homogeneous, dark-colored complex forms. Why: This ensures the active catalytic species is formed before substrate interaction.

-

-

Reaction Assembly:

-

To a separate reaction vessel equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 4-Methylimidazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

-

Note: If the Aryl Halide is liquid, add it after the solvent.

-

-

Initiation:

-

Transfer the pre-formed catalyst solution to the reaction vessel.

-

Add the remaining solvent.

-

Seal the vessel (septum or screw cap) and purge with Nitrogen/Argon for 2 minutes. Why: Oxygen oxidizes Cu(I) to inactive Cu(II).

-

-

Reaction:

-

Heat the block/bath to 110°C . Stir vigorously (>800 rpm).

-

Monitor by TLC or LCMS at 4h, 12h, and 24h.

-

Endpoint: Disappearance of Aryl Halide.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (EtOAc).[3]

-

Filter through a small pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.

-

Wash the filtrate with Water (3x) and Brine (1x) to remove DMF/DMSO. Caution: DMF requires thorough washing to prevent streaking during chromatography.

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).[3]

-

Eluent: Gradient of Hexanes/EtOAc (typically 0-50% EtOAc).

-

Regioisomer Separation: The 1,4-isomer is usually more polar (elutes later) or has distinct Rf compared to the 1,5-isomer depending on the aryl substituents. Careful gradient elution is required.

-

Protocol B: "Green" / Mild Method (Aryl Iodides Only)

Best for: Lab-scale synthesis, sensitive substrates, avoiding toxic ligands.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

4-Methylimidazole (2.0 equiv)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

-

K₂CO₃ (2.0 equiv)

Procedure Differences:

-

Follow the same assembly steps.

-

Heat to 90°C . L-Proline systems are often effective at slightly lower temperatures for Aryl Iodides.

-

Workup requires careful pH adjustment if the product is acid-sensitive, though standard extraction usually suffices.

Experimental Workflow & Quality Control

Figure 2: Step-by-step experimental workflow ensuring catalyst activity and product purity.[3]

Critical Quality Attributes (CQA) & Troubleshooting

Distinguishing the Regioisomers (Self-Validating System)

You cannot rely solely on yield; you must verify the structure. The 1,4- and 1,5-isomers have distinct spectroscopic signatures.

1. NOE (Nuclear Overhauser Effect) - The Gold Standard:

-

1-Aryl-4-methylimidazole (Target):

-

Irradiation of the Aryl-ortho protons will show a strong NOE enhancement of the Imidazole H-5 proton (the proton adjacent to the nitrogen).

-

There will be NO enhancement of the Methyl group signal.

-

-

1-Aryl-5-methylimidazole (Byproduct):

-

Irradiation of the Aryl-ortho protons will show a strong NOE enhancement of the Methyl group (since the methyl is now at position 5, adjacent to the N-Aryl bond).

-

There will be NO enhancement of the Imidazole H-4 proton.

-

2. 1H NMR Chemical Shifts:

-

The chemical shift of the methyl group often differs slightly between isomers, but this is substrate-dependent and less reliable without a reference standard.

-

Generally, the 1,4-isomer is thermodynamically more stable and is the major product (>80%) in Cu-catalyzed conditions due to steric hindrance at the N3 position.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst oxidation / Poisoning | Ensure reagents (esp. amine impurities in Ar-X) are clean. Use fresh CuI. Degas solvents thoroughly. |

| High 1,5-isomer ratio | Reaction Temperature too high | Lower temperature to 80-90°C to favor the kinetic/steric product (1,4). |

| Blue/Green Reaction Color | Cu(I) oxidized to Cu(II) | The reaction has been exposed to air. Repeat with stricter inert atmosphere (Schlenk line or Glovebox). |

| Product stuck in DMF | Inefficient extraction | Use 5:1 Water:Brine ratio during washes. Back-extract the aqueous layer with EtOAc. |

References

-

Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, vol. 69, no. 16, 2004, pp. 5578–5587.

-

Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed Ullmann Condensation." Organic Letters, vol. 8, no.[6] 13, 2006, pp. 2779–2782.

- Wang, M., et al. "Regioselective Synthesis of 1-Substituted Imidazoles." Tetrahedron, vol. 67, no. 25, 2011, pp. 4663-4669.

-

Ma, D., et al. "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Synlett, vol. 2003, no. 15, 2003, pp. 2428–2430.

-

Lv, X., & Bao, W. "A Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles in Water." The Journal of Organic Chemistry, vol. 72, no. 10, 2007, pp. 3863–3867.

Sources

Reagents required for the preparation of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

Application Note: Precision Synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole

Abstract

The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the 1,4- and 1,5-isomers during N-arylation. This guide provides two distinct protocols: a High-Fidelity Palladium-Catalyzed Route for maximum regiocontrol (>19:1 selectivity) and a Cost-Effective Copper-Catalyzed Route suitable for larger scales where chromatographic separation is acceptable. We emphasize the use of 1-bromo-3-iodobenzene to ensure chemoselectivity, preserving the aryl bromide handle for downstream diversification.

Introduction & Retrosynthetic Analysis

The target molecule serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other kinase-targeted therapeutics. The core challenge is the tautomeric equilibrium of 4-methylimidazole, which possesses two nucleophilic nitrogen atoms.

-

N1 (Distal): Leads to the 1,4-isomer (Target). Less sterically hindered.

-

N3 (Proximal): Leads to the 1,5-isomer (Impurity). Sterically crowded by the adjacent methyl group.

While steric factors favor the 1,4-isomer, standard alkylation conditions often yield mixtures (typically 3:1 to 4:1). Transition-metal catalysis allows for "steric steering" to improve this ratio.

Retrosynthetic Scheme

Figure 1: Disconnection approach utilizing the reactivity difference between Aryl-I and Aryl-Br.

Reagent Selection Guide

| Reagent Class | Recommended Reagent | Role & Rationale |

| Aryl Halide | 1-Bromo-3-iodobenzene | Critical: The C–I bond is significantly more reactive than the C–Br bond in Pd/Cu catalysis. This ensures the coupling occurs exclusively at the iodine position, leaving the bromine intact for future reactions (e.g., Suzuki coupling). |

| Nucleophile | 4-Methylimidazole | The scaffold.[1][2] Note: It acts as a catalyst poison for Pd; specific addition protocols are required. |

| Pd Catalyst | Pd₂(dba)₃ | Source of Pd(0). Dibenzylideneacetone (dba) is a labile ligand easily displaced by the active phosphine. |

| Pd Ligand | tBuXPhos | Bulky biaryl phosphine. The steric bulk forces the reductive elimination to occur at the less hindered nitrogen (N1), maximizing 1,4-selectivity. |

| Cu Catalyst | CuI | Copper(I) source.[3] Requires a diamine ligand to solubilize and stabilize the active species. |

| Cu Ligand | trans-N,N'-Dimethylcyclohexane-1,2-diamine | Accelerates the Ullmann coupling and allows for milder temperatures (90–110 °C) compared to ligand-free conditions. |

| Base | K₃PO₄ (Pd) / Cs₂CO₃ (Cu) | Mild bases sufficient to deprotonate the imidazole without degrading the sensitive aryl halide. |

Protocol A: High-Fidelity Palladium Catalysis (Recommended)

Best for: Medicinal chemistry scale (mg to g), high purity requirements, avoiding difficult separations.

Mechanism: The bulky tBuXPhos ligand creates a crowded coordination sphere around the Palladium center. When the tautomeric imidazole approaches, the steric clash between the ligand and the methyl group of the imidazole disfavors attack by the N3 nitrogen.

Step-by-Step Methodology

-

Catalyst Pre-activation (Crucial):

-

In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (1.5 mol%).

-

Add anhydrous Toluene/t-BuOH (5:1 v/v) .

-

Heat at 120 °C for 3 minutes (sealed tube). Why: Imidazoles inhibit Pd(0) formation.[1][2] Pre-forming the active L-Pd(0) species prevents this inhibition.

-

-

Substrate Addition:

-

Cool the catalyst solution to room temperature.

-

Add 1-Bromo-3-iodobenzene (1.0 equiv).

-

Add 4-Methylimidazole (1.2 equiv).

-

Add K₃PO₄ (2.0 equiv, finely ground).

-

-

Reaction:

-

Workup:

-

Filter through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Result: Typically >95:5 ratio favoring the 1,4-isomer.

-

Protocol B: Cost-Effective Copper Catalysis (Ullmann)

Best for: Scale-up (>10g), cost-sensitive projects.

Mechanism: A classic nucleophilic aromatic substitution facilitated by Copper.[1][3] This method is less sensitive to sterics than the Pd-route, typically yielding a 4:1 mixture of 1,4- and 1,5-isomers.

Step-by-Step Methodology

-

Setup:

-

To a dry round-bottom flask, add CuI (10 mol%), 1-Bromo-3-iodobenzene (1.0 equiv), 4-Methylimidazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

-

Evacuate and backfill with Argon (3 cycles).

-

-

Solvent & Ligand:

-

Add anhydrous DMF (0.5 M concentration).

-

Add trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) via syringe.

-

-

Reaction:

-

Heat to 90 °C for 24 hours .

-

Note: Do not exceed 110 °C to prevent scrambling of the aryl bromide.

-

-

Workup & Purification (Critical):

-

Dilute with EtOAc and wash with water (3x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: The 1,5-isomer is generally more polar or elutes later/differently depending on the stationary phase.

-

Column Conditions: Silica gel, gradient elution 0-5% MeOH in DCM. The 1,4-isomer (Target) usually elutes first (higher Rf) due to the methyl group shielding the nitrogen lone pair less than in the 1,5-isomer.

-

Characterization & Validation

Distinguishing the regioisomers is the most common failure point. 1H-NMR NOESY is the gold standard for confirmation.

NMR Logic Table

| Feature | Target: 1,4-Isomer (1-Aryl-4-Methyl) | Impurity: 1,5-Isomer (1-Aryl-5-Methyl) |

| Methyl Proximity | Methyl is far from the Aryl ring. | Methyl is adjacent to the Aryl ring. |

| NOE Signal 1 | Strong NOE between Methyl and H-5 (imidazole proton). | Strong NOE between Methyl and Aryl-Ortho protons . |

| NOE Signal 2 | Strong NOE between Aryl-Ortho protons and H-5 . | Weak/No NOE between Aryl-Ortho and H-5 (blocked by methyl). |

Workflow Diagram

Figure 2: Purification and validation workflow.

Safety & Handling

-

1-Bromo-3-iodobenzene: Irritant. Light sensitive (store in dark).

-

4-Methylimidazole: Possible carcinogen (Group 2B). Handle in a fume hood.

-

Palladium/Copper Catalysts: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

References

-

Regioselective Pd-Catalysis: Ueda, S., et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib."[1] Journal of the American Chemical Society, 2013.

-

Ullmann Coupling Protocols: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.[6]

-

Regiochemistry Analysis: Kaga, A., et al. "Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control." Royal Society of Chemistry, 2024.

-

General Imidazole Synthesis: "1-Methylimidazole: A Laboratory-Scale Protocol." BenchChem, 2025.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann coupling-An overview - operachem [operachem.com]

- 4. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cspi.org [cspi.org]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

Application Note: Functionalization of the 3-Bromo Position in 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole

This Application Note is designed for researchers utilizing 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole as a scaffold in medicinal chemistry. It moves beyond generic textbook definitions to provide actionable, high-fidelity protocols for functionalizing the C-Br bond.

Executive Summary & Strategic Analysis

The scaffold 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole represents a "privileged structure" in kinase inhibitor discovery and GPCR ligand design. The 3-bromo position (meta-substitution) offers a unique vector for extending the molecule into new chemical space without the steric clashes often associated with ortho-substitution or the direct electronic conjugation of para-substitution.

Key Reactivity Profile:

-

The Handle: The C-Br bond is the primary electrophilic site.

-

The Challenge: The imidazole N3 nitrogen is a Lewis base (

for the conjugate acid). It can coordinate to Palladium (Pd) catalysts, potentially poisoning the reaction. -

The Solution: Use of sterically bulky ligands (e.g., phosphines like XPhos, SPhos) or chelating ligands (dppf) to outcompete the imidazole nitrogen for the metal center.

Functionalization Pathways (Visual Overview)

Figure 1: Strategic divergence from the 3-bromo precursor. The meta-position allows for vectors that typically access the solvent-exposed regions of protein binding pockets.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized to prevent catalyst deactivation by the imidazole ring. We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and resists displacement by the imidazole nitrogen.

Experimental Design Rationale

-

Catalyst: Pd(dppf)Cl₂·DCM. The large bite angle of dppf stabilizes the Pd(0) species.

-

Base: Potassium Carbonate (

).[1] A mild base is sufficient; stronger bases like alkoxides are unnecessary and may cause side reactions. -

Solvent: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and activating the boronic acid.

Step-by-Step Methodology

-

Preparation: In a 20 mL microwave vial or round-bottom flask, charge:

-

1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (1.0 equiv, 1.0 mmol, ~237 mg)

-

Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

- (3.0 equiv, 3.0 mmol, 414 mg)

-

Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%, ~41 mg)

-

-

Solvent Addition: Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the enemy of this catalytic cycle.

-

Reaction: Seal the vessel.

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Heat to 120°C for 30 minutes.

-

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The starting bromide is less polar than the biaryl product.

-

Work-up:

-

Purification: Flash column chromatography. Gradient: 0%

5% MeOH in DCM.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[6]

Introducing an amine at the 3-position is challenging due to the potential for the imidazole to compete with the amine substrate. We employ XPhos , a bulky biaryl phosphine ligand that facilitates the reductive elimination step and prevents catalyst poisoning.

Optimization Table: Base & Ligand Selection

| Parameter | Standard Conditions | Challenging Amines (e.g., Anilines) | Rationale |

| Catalyst | Source of Pd(0). | ||

| Ligand | BINAP | XPhos or BrettPhos | Bulky ligands prevent imidazole coordination. |